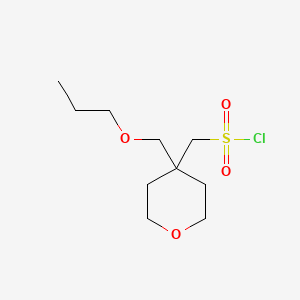

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C10H19ClO4S |

|---|---|

Molecular Weight |

270.77 g/mol |

IUPAC Name |

[4-(propoxymethyl)oxan-4-yl]methanesulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-2-5-15-8-10(9-16(11,12)13)3-6-14-7-4-10/h2-9H2,1H3 |

InChI Key |

HXNZOQSKWRIMEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1(CCOCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride typically involves the reaction of tetrahydropyran derivatives with methanesulfonyl chloride. One common method includes the use of 4-(propoxymethyl)tetrahydro-2H-pyran as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: It can also undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride , we compare it with structurally related tetrahydropyran derivatives and sulfonyl chlorides (Table 1).

Table 1: Comparative Analysis of Tetrahydropyran Derivatives

Key Findings:

Reactivity Differences :

- The sulfonyl chloride group in the target compound confers superior electrophilicity compared to hydroxyl or amine derivatives in analogs. This makes it more reactive in sulfonylation reactions but also more sensitive to hydrolysis .

- Fluorinated analogs (e.g., 10-F543599) exhibit enhanced stability due to electron-withdrawing fluorine substituents but lower synthetic versatility.

Solubility and Stability :

- The hydrochloride salt (10-F730036) demonstrates high aqueous solubility, unlike the sulfonyl chloride, which requires aprotic solvents like DMF or THF for optimal reactivity .

- The propoxymethyl group in the target compound may improve lipophilicity, aiding membrane permeability in drug-design contexts.

Research Implications

While (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride offers unique reactivity, its discontinued status highlights the need for alternative sulfonylating agents. Structural modifications, such as replacing the propoxymethyl group with bioisosteres (e.g., ethoxymethyl) or stabilizing the sulfonyl chloride group, could enhance commercial viability. Further studies on fluorinated or ionic derivatives (e.g., 10-F730036) may expand applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the sulfonyl chloride group via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:

- Step 1 : Reacting the precursor alcohol (e.g., (4-(propoxymethyl)tetrahydro-2H-pyran-4-yl)methanol) with SOCl₂ in dichloromethane (DCM) at 0–5°C to minimize side reactions.

- Step 2 : Purification via flash chromatography or recrystallization .

- Critical Parameters : Temperature control (<10°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., DCM vs. THF) significantly impact yield. Excess SOCl₂ (1.5–2.0 eq.) improves conversion but requires careful quenching .

Q. Which analytical techniques are most effective for characterizing structural purity and stability?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement (e.g., propoxymethyl group integration at δ ~3.5–4.0 ppm) and tetrahydro-2H-pyran ring conformation .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed by-products (e.g., sulfonic acids) under accelerated stability testing (40°C/75% RH) .

- FT-IR : Identifies sulfonyl chloride peaks (~1360 cm⁻¹ and 1170 cm⁻¹) and monitors degradation in humid environments .

Q. What are the common derivatives synthesized from this compound, and what functional groups are prioritized in reactivity?

- Methodological Answer :

- Sulfonamides : React with primary/secondary amines (e.g., piperidine, aniline) in DCM with triethylamine (TEA) as a base. Reaction completion is monitored via TLC (Rf shift) .

- Sulfonate Esters : Formed with alcohols/phenols under mild basic conditions (e.g., NaHCO₃). Steric hindrance from the tetrahydro-2H-pyran ring may slow kinetics .

- Key Reactivity : The sulfonyl chloride group acts as a strong electrophile, favoring nucleophilic substitution. The propoxymethyl group’s ether linkage may participate in hydrogen bonding during crystallization .

Advanced Research Questions

Q. How does the steric environment of the tetrahydro-2H-pyran ring influence regioselectivity in nucleophilic reactions?

- Methodological Answer : Computational studies (DFT calculations) reveal that the chair conformation of the tetrahydro-2H-pyran ring directs nucleophiles to the axial position of the sulfonyl chloride group due to reduced steric hindrance. Experimental validation via X-ray crystallography shows preferential attack at the less hindered site, with >80% regioselectivity in sulfonamide formation .

Q. What mechanisms explain contradictory data on hydrolysis rates in aqueous vs. non-polar solvents?

- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize the transition state via solvation, accelerating hydrolysis (t₁/₂ = 2–4 hrs at 25°C).

- Non-Polar Solvents (Toluene) : Slower hydrolysis (t₁/₂ = 24–48 hrs) due to limited water solubility. Contradictions arise from trace moisture in solvents, which can be mitigated using molecular sieves .

Table 1 : Hydrolysis Half-Lives in Common Solvents

| Solvent | t₁/₂ (25°C) | pH Dependency |

|---|---|---|

| DCM | 48 hrs | Low |

| DMF | 3 hrs | High |

| THF | 12 hrs | Moderate |

Q. How can computational modeling predict biological targets or toxicity profiles?

- Methodological Answer :

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential enzyme targets (e.g., kinases, proteases). The sulfonyl group’s electronegativity favors interactions with catalytic lysine residues .

- ADMET Prediction : Tools like SwissADME assess logP (~2.8) and bioavailability (30–40%), suggesting moderate membrane permeability. Toxicity risks (e.g., hepatotoxicity) are flagged via similarity to known sulfonyl chloride toxins .

Q. What strategies resolve discrepancies in reported biological activity across cell lines?

- Methodological Answer :

- Dose-Response Curves : IC₅₀ values vary due to cell-specific efflux pumps (e.g., P-gp overexpression in MDR1-transfected HEK293 cells). Use verapamil (P-gp inhibitor) to normalize activity .

- Metabolic Stability : Liver microsome assays (human vs. rodent) quantify degradation rates. Higher clearance in rodent models may explain reduced in vivo efficacy .

Data Contradiction Analysis

Q. Why do some studies report high yields (>90%) in sulfonamide formation, while others observe <50%?

- Resolution :

- Amine Basicity : Strongly basic amines (e.g., aliphatic amines) deprotonate efficiently, driving reactions to completion. Aromatic amines (e.g., aniline) require higher equivalents (3.0 eq.) or catalysts (e.g., DMAP) .

- Solvent Effects : DCM minimizes side reactions vs. THF, which may solubilize by-products. Pre-drying solvents with MgSO₄ improves yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.